molecular formula C14H19ClF3NO2Si B1602231 4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline CAS No. 205756-24-7

4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline

Cat. No. B1602231
Key on ui cas rn: 205756-24-7
M. Wt: 353.84 g/mol
InChI Key: ITGGWWYCODNZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06303780B1

Procedure details

To a stirred, cooled (0° C.) solution of 29.3 g (122 mmol) of 2′-amino-5′-chloro-3′-hydroxy-2,2,2-trifluoroacetophenone in 280 mL of DMF was added 23.8 g (350 mmol) of imidazole followed by 66 g (250 mmol) of t-butyldimethylsilyl trifluoromethanesulfonate over 10 min. The reaction was stirred 5 h at 0° C. and diluted with 800 mL of 1:1 ether-hexanes. The solution was washed twice with water and once with brine, dried (MgSO4) and concentrated under reduced pressure to give a dark oil. The crude product was rapidly passed through an 800 g plug of silica gel (elution with hexanes followed by 6:1 hexanes-ether) to afford, after evaporation of solvent, 42.5 g (98%) of 2′-amino-5′-chloro-3′-(t-butyldimethylsilyloxy)-2,2,2-trifluoroacetophenone as a yellow oil. The product solidified after extended evacuation at 0.01 torr to give a yellow solid, mp 45-46.5° C. 1H NMR (300 MHz, CDCl3) δ 7.34-7.36(m, 1H); 6.85(d, 1H, J=2.2 Hz); 6.7-6.8(br. s, 2H); 1.03(s, 9H); 0.30(s, 6H). High resolution mass spec: calculated for C14H20NO2ClF3Si(M+H)+: 354.0904, found: 354.0900. Analysis calculated for C14H19NO2ClF3Si: C, 47.52; H, 5.41; N, 3.97; Cl, 10.02. Found: C, 47.71; H, 5.36; N, 3.87; Cl, 10.02.
Quantity
29.3 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two
Quantity
66 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
plug
Quantity
800 g
Type
reactant
Reaction Step Five
[Compound]
Name
ether-hexanes
Quantity
800 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[C:10](=[O:15])[C:11]([F:14])([F:13])[F:12].N1C=CN=C1.FC(F)(F)S(O[Si:27]([C:30]([CH3:33])([CH3:32])[CH3:31])([CH3:29])[CH3:28])(=O)=O>CN(C=O)C>[NH2:1][C:2]1[C:7]([O:8][Si:27]([C:30]([CH3:33])([CH3:32])[CH3:31])([CH3:29])[CH3:28])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[C:10](=[O:15])[C:11]([F:14])([F:12])[F:13]

Inputs

Step One
Name
Quantity
29.3 g
Type
reactant
Smiles
NC1=C(C=C(C=C1O)Cl)C(C(F)(F)F)=O
Name
Quantity
280 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
23.8 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
66 g
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C(C)(C)C)(F)F
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
plug
Quantity
800 g
Type
reactant
Smiles
Step Six
Name
ether-hexanes
Quantity
800 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 5 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark oil
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
after evaporation of solvent, 42.5 g (98%) of 2′-amino-5′-chloro-3′-(t-butyldimethylsilyloxy)-2,2,2-trifluoroacetophenone as a yellow oil
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, mp 45-46.5° C

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC1=C(C=C(C=C1O[Si](C)(C)C(C)(C)C)Cl)C(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.